1-Bromo-2-(trifluoromethyl)naphthalene
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Overview
Description
1-Bromo-2-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6BrF3 It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the first and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the bromination of 2-(trifluoromethyl)naphthalene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The bromine atom can be reduced to form 2-(trifluoromethyl)naphthalene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Reduction: 2-(trifluoromethyl)naphthalene.
Scientific Research Applications
1-Bromo-2-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the development of fluorescent probes and imaging agents due to its aromatic structure.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(trifluoromethyl)naphthalene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methoxynaphthalene: Similar structure but with a methoxy group instead of a trifluoromethyl group.
2-Bromo-1-(trifluoromethyl)benzene: Similar functional groups but with a benzene ring instead of a naphthalene ring.
1-Bromo-2-naphthol: Similar structure but with a hydroxyl group instead of a trifluoromethyl group.
Uniqueness
1-Bromo-2-(trifluoromethyl)naphthalene is unique due to the presence of both a bromine atom and a trifluoromethyl group on the naphthalene ring
Properties
Molecular Formula |
C11H6BrF3 |
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Molecular Weight |
275.06 g/mol |
IUPAC Name |
1-bromo-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6BrF3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13,14)15/h1-6H |
InChI Key |
RFOANEAFTSCOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C(F)(F)F |
Origin of Product |
United States |
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